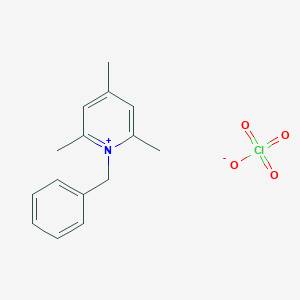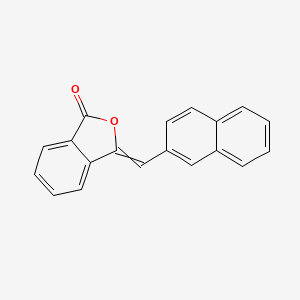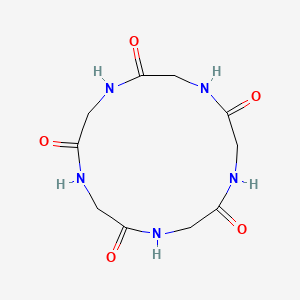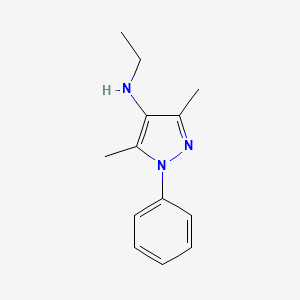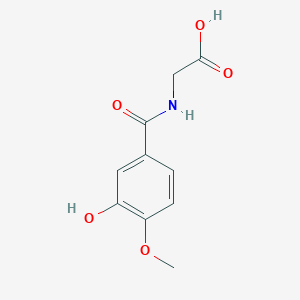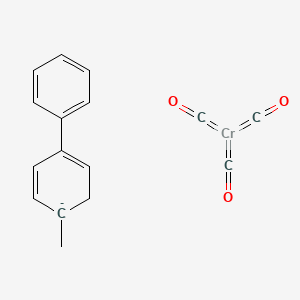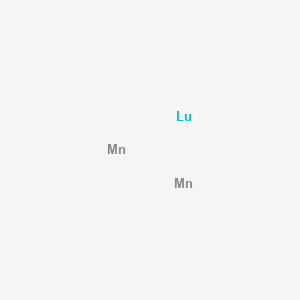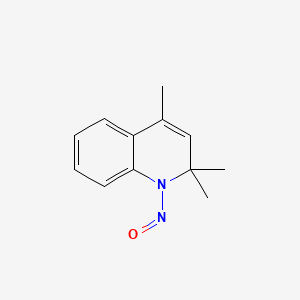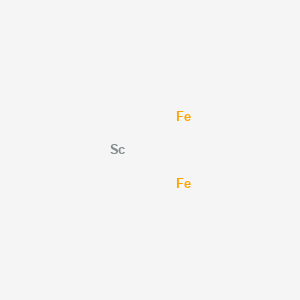
Iron;scandium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron-scandium compounds are intermetallic compounds formed by the combination of iron and scandium. These compounds exhibit unique properties due to the interaction between iron, a transition metal, and scandium, a rare earth element.
准备方法
Synthetic Routes and Reaction Conditions
Iron-scandium compounds can be synthesized through various methods, including arc melting and vacuum distillation. One common approach involves arc-melting high-purity iron and scandium under an inert atmosphere, followed by homogenization at elevated temperatures . Another method involves the aluminothermic reduction of scandium oxide in the presence of iron, which is then subjected to vacuum distillation to obtain the desired compound .
Industrial Production Methods
Industrial production of iron-scandium compounds typically involves the extraction of scandium from its ores, followed by its reduction and alloying with iron. The process begins with the concentration of scandium from ores such as V-Ti magnetite tailings, followed by roasting and leaching to extract scandium. The extracted scandium is then reduced and alloyed with iron using methods such as aluminothermic reduction .
化学反应分析
Types of Reactions
Iron-scandium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both iron and scandium.
Common Reagents and Conditions
Oxidation: Iron-scandium compounds can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions often involve the use of reducing agents such as hydrogen or carbon monoxide.
Substitution: Substitution reactions can occur in the presence of ligands or other metal ions, leading to the formation of new compounds.
Major Products Formed
The major products formed from these reactions include various iron-scandium oxides, hydrides, and intermetallic compounds. For example, the oxidation of Fe₂Sc can lead to the formation of iron and scandium oxides .
科学研究应用
Iron-scandium compounds have a wide range of scientific research applications:
Materials Science: These compounds are studied for their potential use in high-strength, lightweight alloys, particularly in the aerospace and automotive industries.
Biology and Medicine: Scandium compounds, including those with iron, are being explored for their potential use in medical imaging and cancer treatment.
作用机制
The mechanism of action of iron-scandium compounds is primarily based on their ability to form stable intermetallic phases with unique electronic and magnetic properties. These compounds can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. For example, scandium can modulate ribosomal function, which may have implications for its antiviral properties .
相似化合物的比较
Iron-scandium compounds can be compared with other intermetallic compounds involving transition metals and rare earth elements:
Iron-Yttrium Compounds: Similar to iron-scandium, iron-yttrium compounds exhibit unique magnetic and electronic properties but differ in their structural and thermal stability.
Iron-Lanthanum Compounds: These compounds are known for their catalytic properties and are used in various industrial applications, including catalysis and hydrogen storage.
Iron-Gadolinium Compounds: Iron-gadolinium compounds are studied for their magnetic properties and potential use in magnetic refrigeration.
Iron-scandium compounds are unique due to the specific interactions between iron and scandium, leading to distinct structural, electronic, and magnetic properties that are not observed in other similar compounds.
属性
CAS 编号 |
12023-34-6 |
|---|---|
分子式 |
Fe2Sc |
分子量 |
156.65 g/mol |
IUPAC 名称 |
iron;scandium |
InChI |
InChI=1S/2Fe.Sc |
InChI 键 |
JBMXIYCPCPWTEC-UHFFFAOYSA-N |
规范 SMILES |
[Sc].[Fe].[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


